

# Spectroscopic Profile of Tert-butyl 4-aminobutyl(methyl)carbamate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Tert-butyl 4-aminobutyl(methyl)carbamate*

**Cat. No.:** *B111910*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl 4-aminobutyl(methyl)carbamate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents detailed data for its close structural analog, Tert-butyl 4-aminobutylcarbamate, and offers expert analysis on the expected spectral modifications arising from the N-methyl group. This information is intended to serve as a valuable reference for the characterization and analysis of this compound and its derivatives in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the structural analog, Tert-butyl 4-aminobutylcarbamate. The predicted shifts for the target molecule, **Tert-butyl 4-aminobutyl(methyl)carbamate**, are discussed in the subsequent sections.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.95	brs	1H	-NH-COO-
3.19-3.24	m	2H	-CH <sub>2</sub> -NH-COO-
2.72-2.79	m	2H	-CH <sub>2</sub> -NH <sub>2</sub>
2.34	brs	2H	-NH <sub>2</sub>
1.52-1.59	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.38	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Data sourced from ChemicalBook.[\[1\]](#)

#### Predicted <sup>1</sup>H NMR Spectral Changes for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

The most significant change in the <sup>1</sup>H NMR spectrum upon N-methylation will be the appearance of a new singlet corresponding to the N-methyl protons (-N-CH<sub>3</sub>), expected to appear in the range of 2.8-3.0 ppm. The signal for the carbamate proton (-NH-COO-) at 5.95 ppm will be absent. The multiplet for the adjacent methylene group (-CH<sub>2</sub>-N(CH<sub>3</sub>)-COO-) is expected to shift slightly downfield.

#### <sup>13</sup>C NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: Not specified in available data.

Chemical Shift ( $\delta$ ) ppm	Assignment
156.1	C=O (carbamate)
79.0	-C(CH <sub>3</sub> ) <sub>3</sub>
41.8	-CH <sub>2</sub> -NH <sub>2</sub>
40.5	-CH <sub>2</sub> -NH-COO-
30.1	-CH <sub>2</sub> -
28.4	-C(CH <sub>3</sub> ) <sub>3</sub>
27.5	-CH <sub>2</sub> -

Note: Specific peak assignments for the two central methylene groups may vary.

Predicted <sup>13</sup>C NMR Spectral Changes for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

A new signal for the N-methyl carbon (-N-CH<sub>3</sub>) is anticipated to appear in the 30-40 ppm region. The carbon of the adjacent methylene group (-CH<sub>2</sub>-N(CH<sub>3</sub>)-COO-) will also experience a shift. The other signals are expected to remain in similar positions.

## Infrared (IR) Spectroscopy

Characteristic IR Absorptions for Carbamates

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (amine and carbamate)
2960-2850	Strong	C-H Stretch (aliphatic)
1700-1680	Strong	C=O Stretch (carbamate)
1540-1510	Medium	N-H Bend and C-N Stretch
1250-1230	Strong	C-O Stretch
1170-1150	Strong	C-N Stretch

### Predicted IR Spectral Changes for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

The N-H stretching band associated with the carbamate group (around  $3300\text{ cm}^{-1}$ ) will be absent in the methylated compound. The primary amine N-H stretches will remain. The other characteristic bands, such as the C=O and C-O stretches, are expected to be present at similar frequencies.

## Mass Spectrometry (MS)

### Fragmentation of Tert-butyl 4-aminobutylcarbamate (GC-MS)

The mass spectrum of the unmethylated analog shows fragmentation patterns typical for Boc-protected amines. Key fragments include the loss of the tert-butyl group and cleavage of the carbamate bond.[2][3]

### Predicted Mass Spectrometry Fragmentation for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

The molecular ion peak ( $M^+$ ) for **Tert-butyl 4-aminobutyl(methyl)carbamate** is expected at m/z 202.30. Common fragmentation pathways would include:

- Loss of a methyl group ( $M-15$ ).
- Loss of the tert-butyl group ( $M-57$ ).
- Loss of isobutylene ( $M-56$ ).
- Cleavage of the C-N bond to give fragments corresponding to the aminobutyl and the carbamate moieties.

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for carbamate compounds, which can be specifically applied to **Tert-butyl 4-aminobutyl(methyl)carbamate**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Ensure the sample is fully dissolved.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard single-pulse  $^1\text{H}$  spectrum.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16-64, depending on sample concentration.
  - Use a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical spectral width: 0 to 200 ppm.
  - A higher number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Employ a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation (ATR):
  - Place a small amount of the neat liquid sample directly onto the ATR crystal.
  - If the sample is a solid, apply sufficient pressure to ensure good contact with the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- Typical spectral range: 4000-400  $\text{cm}^{-1}$ .
- Co-add 16-32 scans for a good signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (LC-MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- The solvent should be compatible with the mobile phase.

- Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

- Chromatography:

- Use a C18 reversed-phase column.
- A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.

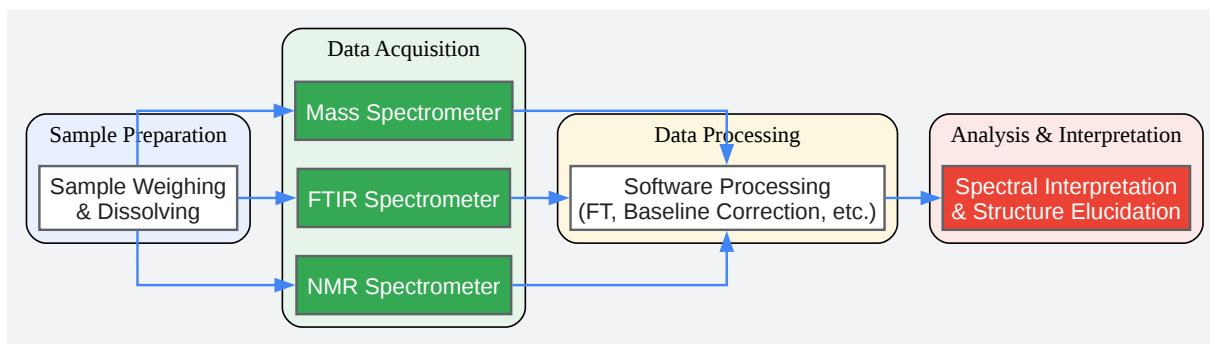
- Mass Spectrometry:

- Acquire data in positive ion mode.
- Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

## Visualizations

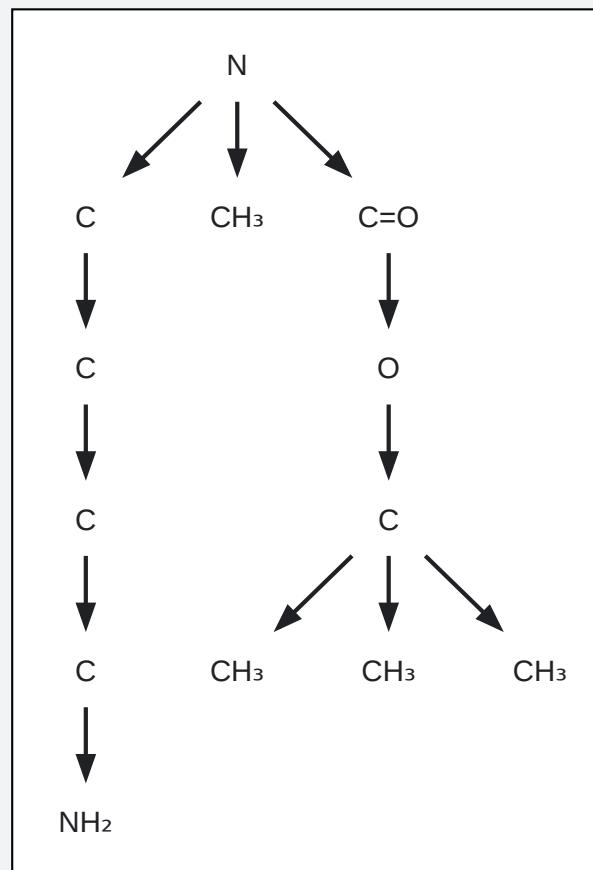
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.



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Caption: General workflow for spectroscopic analysis.

Tert-butyl 4-aminobutyl(methyl)carbamate

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Caption: Chemical structure of the target molecule.

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- To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl 4-aminobutyl(methyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111910#spectroscopic-data-for-tert-butyl-4-aminobutyl-methyl-carbamate-nmr-ir-ms>]

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